Cas no 2641560-68-9 (tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate)
![tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2641560-68-9x500.png)
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[[(2R,4R)-4-methoxy-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester, rel-
- tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
-
- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
- InChIKey: UZCQJAUQLJDJRV-RKDXNWHRSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC[C@H]1C[C@@H](OC)CN1
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-100MG |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 100MG |
¥ 1,584.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-1G |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 1g |
¥ 6,336.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-500MG |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 500MG |
¥ 4,224.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-500mg |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 500mg |
¥4224.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-250mg |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 250mg |
¥2534.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-250MG |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 250MG |
¥ 2,534.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-5G |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 5g |
¥ 19,008.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-1g |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 1g |
¥6336.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-100.0mg |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 100.0mg |
¥1584.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ7096-100mg |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate |
2641560-68-9 | 95% | 100mg |
¥1584.0 | 2024-04-21 |
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate (CAS: 2641560-68-9)
The compound tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate (CAS: 2641560-68-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules. This carbamate-protected pyrrolidine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of protease inhibitors and modulators of central nervous system targets.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's utility in the synthesis of novel kappa opioid receptor antagonists. Researchers at the University of California, San Francisco successfully incorporated this scaffold into a series of potent and selective antagonists, showing improved metabolic stability compared to previous generations of compounds. The cis-4-methoxypyrrolidine moiety was found to be critical for maintaining the desired receptor binding affinity while reducing off-target effects.
A 2024 study in Bioorganic & Medicinal Chemistry Letters explored the compound's application in HIV protease inhibitor development. The research team from Merck & Co. reported that derivatives containing this structural motif exhibited enhanced bioavailability and reduced cytotoxicity compared to earlier analogs. The tert-butyl carbamate protection group proved particularly valuable for maintaining compound stability during synthetic transformations while allowing for clean deprotection under mild acidic conditions.
Significant progress has also been made in the synthetic methodology for this compound. A recent publication in Organic Process Research & Development (2024) described an improved asymmetric synthesis route that achieves >99% enantiomeric purity at scale. The new process utilizes a biocatalytic resolution step, addressing previous challenges with racemization during the carbamate formation. This advancement has important implications for the industrial-scale production of pharmaceutical candidates containing this structural motif.
Emerging research presented at the 2024 American Chemical Society National Meeting suggests potential applications of this compound in targeted protein degradation. Several groups reported using it as a starting material for the synthesis of cereblon-binding moieties in PROTAC (Proteolysis Targeting Chimera) molecules. The methoxy group appears to provide optimal spacing and orientation for effective ternary complex formation between the target protein, E3 ligase, and degrader molecule.
From a safety and toxicology perspective, recent preclinical studies have shown favorable profiles for compounds containing this structural element. A 2023 report in Chemical Research in Toxicology demonstrated that metabolic studies in liver microsomes revealed clean oxidation pathways without the formation of reactive metabolites that could potentially cause toxicity issues in clinical development.
Looking forward, the unique structural features of tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate continue to make it a valuable scaffold for drug discovery. Its combination of synthetic accessibility, structural rigidity, and favorable physicochemical properties positions it as an important tool for medicinal chemists working across multiple therapeutic areas. Future research directions likely include further exploration of its applications in peptide mimetics and as a component of covalent inhibitors.
2641560-68-9 (tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate) 関連製品
- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)
- 67801-08-5(2-Methoxy-4-morpholinobenzenediazonium chloride zincchloride doublesalt)
- 2138071-14-2(4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)
- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)
- 1383973-78-1(methyl 5-aminobicyclo3.2.1octane-1-carboxylate)
- 58861-53-3(2-(4-Fluorophenyl)pyridine)
